2-(3-Aminopyridin-1-ium-1-yl)acetate
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Overview
Description
2-(3-Aminopyridin-1-ium-1-yl)acetate is a chemical compound with the molecular formula C7H9N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopyridin-1-ium-1-yl)acetate typically involves the reaction of 3-aminopyridine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 3-aminopyridine attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include chloroacetic acid, 3-aminopyridine, and a suitable base such as sodium hydroxide.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopyridin-1-ium-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(3-Aminopyridin-1-ium-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Aminopyridin-1-ium-1-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: A simpler analog with similar chemical properties.
3-Aminopyridine: Another analog with the amino group in a different position.
Pyridinium salts: A class of compounds with a positively charged nitrogen atom in the pyridine ring.
Uniqueness
2-(3-Aminopyridin-1-ium-1-yl)acetate is unique due to its specific structure, which combines the properties of both pyridine and acetate. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C7H8N2O2 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-(3-aminopyridin-1-ium-1-yl)acetate |
InChI |
InChI=1S/C7H8N2O2/c8-6-2-1-3-9(4-6)5-7(10)11/h1-4H,5,8H2 |
InChI Key |
JFRXUDVVPZVGLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C[N+](=C1)CC(=O)[O-])N |
Origin of Product |
United States |
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